

# Spectral and Methodological Overview of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

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## Compound of Interest

**Compound Name:** 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

**Cat. No.:** B033015

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This technical guide provides a comprehensive overview of the spectral characteristics of **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine**, a key building block in peptide synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral data, experimental protocols, and relevant biochemical pathways.

## Introduction

**3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine** is a derivative of the amino acid L-tyrosine, featuring an iodine atom at the 3-position of the phenol ring and a benzyloxycarbonyl (Cbz) protecting group on the amine. This modification is strategically significant; the Cbz group provides stability during peptide synthesis, while the iodine atom can alter the molecule's steric and electronic properties, influencing intermolecular interactions and biological activity.<sup>[1]</sup> Furthermore, the heavy iodine atom serves as a valuable tool in structural biology, particularly in X-ray crystallography.<sup>[1]</sup>

## Spectral Data Summary

While a complete, experimentally-derived dataset for **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine** from a single source is not readily available in the public domain, the following tables

summarize the expected and reported spectral data based on analyses of closely related compounds, namely 3-Iodo-L-tyrosine and N-benzyloxycarbonyl-L-tyrosine.

**Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data**

Nucleus	Chemical Shift ( $\delta$ ) ppm	Description	Reference Compound
$^1\text{H}$	~7.3	Multiplet, Phenyl protons of Cbz group	N-Cbz-L-tyrosine
$^1\text{H}$	~6.9 - 7.7	Aromatic protons of iodotyrosine ring	3-Iodo-L-tyrosine[2][3]
$^1\text{H}$	~5.1	Singlet, Methylene protons of Cbz group	N-Cbz-L-tyrosine
$^1\text{H}$	~4.4	Multiplet, $\alpha$ -proton of tyrosine	3-Iodo-L-tyrosine
$^1\text{H}$	~3.0 - 3.2	Multiplet, $\beta$ -protons of tyrosine	3-Iodo-L-tyrosine[2]
$^{13}\text{C}$	~174	Carbonyl carbon (COOH)	L-tyrosine hydrochloride[4]
$^{13}\text{C}$	~158	C-4 (bearing -OH) of iodotyrosine ring	3-Iodo-L-tyrosine
$^{13}\text{C}$	~156	Carbonyl carbon (Cbz group)	N-Cbz-L-tyrosine
$^{13}\text{C}$	~137	Quaternary carbon of Cbz phenyl ring	N-Cbz-L-tyrosine
$^{13}\text{C}$	~128-133	Aromatic carbons	3-Iodo-L-tyrosine, N-Cbz-L-tyrosine
$^{13}\text{C}$	~85	C-3 (bearing Iodine) of iodotyrosine ring	(Expected)
$^{13}\text{C}$	~67	Methylene carbon of Cbz group	N-Cbz-L-tyrosine
$^{13}\text{C}$	~56	$\alpha$ -carbon of tyrosine	3-Iodo-L-tyrosine
$^{13}\text{C}$	~37	$\beta$ -carbon of tyrosine	3-Iodo-L-tyrosine

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

## Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Technique	Value	Description	Reference Compound
IR (cm <sup>-1</sup> )	~3300	O-H stretch (phenolic)	L-tyrosine[5][6]
IR (cm <sup>-1</sup> )	~3030	Aromatic C-H stretch	L-tyrosine[4]
IR (cm <sup>-1</sup> )	~1710	C=O stretch (carboxylic acid and urethane)	N-Cbz-L-tyrosine
IR (cm <sup>-1</sup> )	~1530	N-H bend (amide II)	N-Cbz-L-tyrosine
IR (cm <sup>-1</sup> )	~1240	C-O stretch	L-tyrosine hydrochloride[7]
MS (m/z)	441.22	Molecular Weight (C <sub>17</sub> H <sub>16</sub> INO <sub>5</sub> )	3-Iodo-N- [(benzyloxy)carbonyl]- L-tyrosine[8]
MS (m/z)	[M+H] <sup>+</sup> , [M+Na] <sup>+</sup>	Expected pseudomolecular ions in ESI-MS	General knowledge
MS	Isotopic pattern	Presence of a peak at M+1 due to <sup>13</sup> C and a significant peak at M+2 is not expected for iodine, which is monoisotopic ( <sup>127</sup> I).	General knowledge

## Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine**.

## Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

The synthesis is typically a two-step process:

- N-protection of L-tyrosine: L-tyrosine is reacted with benzyl chloroformate in a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate) to yield N-[(benzyloxy)carbonyl]-L-tyrosine (N-Cbz-L-tyrosine).<sup>[1]</sup> The reaction progress is monitored by thin-layer chromatography (TLC).
- Iodination: The purified N-Cbz-L-tyrosine is then subjected to regioselective iodination at the 3-position of the aromatic ring. This can be achieved using various iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or methanol.<sup>[1]</sup> Another reported method involves silver-mediated iodination.<sup>[1]</sup> Purification of the final product is typically performed by recrystallization or column chromatography.

## NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - For <sup>1</sup>H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - For <sup>13</sup>C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy of the carbon signals.

## Infrared (IR) Spectroscopy

- Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid, powdered sample is placed directly onto the ATR crystal.<sup>[9][10][11][12]</sup> Pressure is applied to ensure

good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

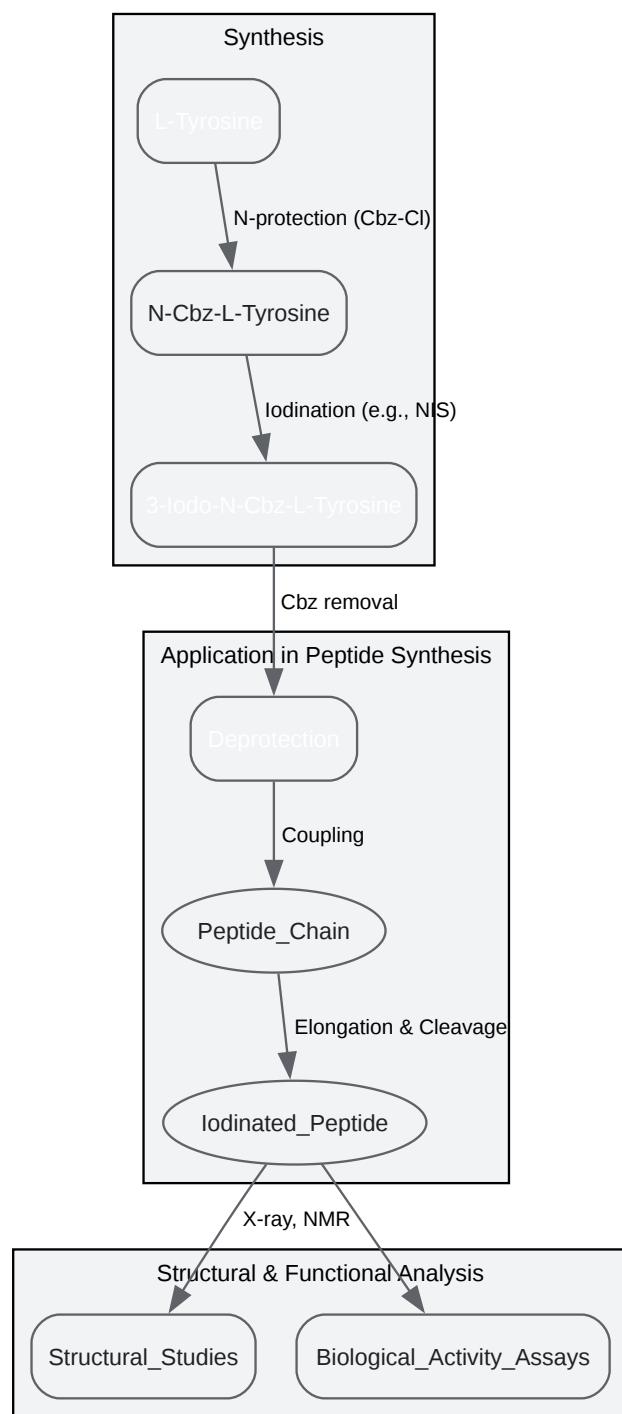
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the empty ATR crystal or KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL).
- **Data Acquisition:** For Electrospray Ionization Mass Spectrometry (ESI-MS), the solution is infused into the mass spectrometer. The analysis can be performed in both positive and negative ion modes to detect pseudomolecular ions such as  $[\text{M}+\text{H}]^+$ ,  $[\text{M}+\text{Na}]^+$ , or  $[\text{M}-\text{H}]^-$ . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Signaling Pathways and Experimental Workflows

The primary application of **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine** is as a protected amino acid for peptide synthesis. Its incorporation can influence the structure and function of the resulting peptide.



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Caption: Workflow for the synthesis and application of **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine**.

This workflow illustrates the key steps from the starting material, L-tyrosine, to the synthesis of the target compound, its incorporation into a peptide chain, and the subsequent analysis of the final iodinated peptide. The iodination of tyrosine residues is a critical step in the biosynthesis of thyroid hormones and has been explored for its impact on peptide and protein structure and function.[\[13\]](#)

## Conclusion

This technical guide provides a consolidated resource for the spectral data and experimental protocols related to **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine**. While a complete experimental dataset for the target molecule remains elusive in a single source, the compiled data from closely related analogs offers a reliable reference for researchers. The provided methodologies and workflow diagrams aim to facilitate the synthesis, characterization, and application of this important compound in the advancement of peptide chemistry and drug discovery.

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